2-acetyl-5-chloro-2H-indazole
Overview
Description
2-acetyl-5-chloro-2H-indazole is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-acetyl-5-chloro-2H-indazole, like other indazole derivatives, is known to bind with high affinity to multiple receptors . These targets play crucial roles in various biological processes, including cell cycle regulation and volume regulation .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets . This interaction can result in changes in the activity of the target proteins, potentially leading to alterations in cellular processes.
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-acetyl-5-chloro-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound has been found to interact with phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways . The interaction with PI3K can modulate various cellular processes, including cell growth and survival.
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . The anti-proliferative effect is partly due to its interaction with PI3K, which affects cell signaling pathways involved in cell growth and survival. Furthermore, this compound has been shown to alter gene expression, leading to changes in cellular metabolism and function . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with PI3K, leading to the inhibition of downstream signaling pathways that promote cell growth and survival . These interactions result in the modulation of gene expression and cellular metabolism, contributing to the compound’s anti-inflammatory and anti-cancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX-2 and PI3K, resulting in persistent anti-inflammatory and anti-cancer effects
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced anti-inflammatory and anti-cancer activities . At very high doses, this compound can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The phase I reactions involve oxidation and reduction, while phase II reactions include conjugation with glucuronic acid or sulfate . These metabolic processes result in the formation of metabolites that can be excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . The subcellular distribution of this compound can affect its ability to modulate cellular processes and exert its biological effects.
Properties
IUPAC Name |
1-(5-chloroindazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYICTRCVLDXUNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291594 | |
Record name | 1-(5-Chloro-2H-indazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98083-44-4 | |
Record name | 1-(5-Chloro-2H-indazol-2-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98083-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Chloro-2H-indazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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